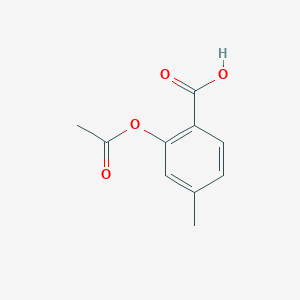

2-(Acetyloxy)-4-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-acetyloxy-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6-3-4-8(10(12)13)9(5-6)14-7(2)11/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYAIGNOSODVIHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-(Acetyloxy)-4-methylbenzoic acid" fundamental properties

Executive Summary

2-(Acetyloxy)-4-methylbenzoic acid (4-Methylaspirin) is a structural analog of acetylsalicylic acid (Aspirin), characterized by a methyl group at the para position relative to the carboxylic acid moiety. It serves as a critical probe in Structure-Activity Relationship (SAR) studies targeting Cyclooxygenase (COX) enzymes. By introducing steric bulk into the hydrophobic channel of COX-1 and COX-2, this compound allows researchers to map the tolerance of the active site for substituted salicylates. This guide outlines its molecular architecture, synthesis, and pharmacological mechanism.

Part 1: Chemical Identity & Molecular Architecture

The compound is a di-substituted benzoate ester. Unlike its isomer 4-acetoxybenzoic acid, 4-methylaspirin retains the ortho relationship between the acetoxy and carboxylic acid groups, a prerequisite for the transacetylation mechanism required for COX inhibition.

| Property | Technical Specification |

| IUPAC Name | 2-(Acetyloxy)-4-methylbenzoic acid |

| Common Synonyms | 4-Methylaspirin; 2-Acetoxy-4-methylbenzoic acid; 2-Acetoxy-p-toluic acid |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| Precursor CAS | 50-85-1 (4-Methylsalicylic acid / 2-Hydroxy-p-toluic acid) |

| SMILES | CC1=CC(OC(C)=O)=C(C(O)=O)C=C1 |

| Key Moiety | O-Acetyl group (Reactive electrophile for serine acetylation) |

Structural Analysis

-

Steric Bulk: The C4-methyl group extends the molecular volume along the longitudinal axis compared to aspirin.

-

Electronic Effect: The methyl group is weakly electron-donating (inductive effect), which may slightly increase the electron density of the aromatic ring compared to unsubstituted aspirin, potentially modulating the pKa of the carboxylic acid (predicted pKa ~3.5–3.6).

Part 2: Physicochemical Profiling & Stability

Researchers must handle this compound with protocols designed for moisture-sensitive esters.

| Parameter | Value / Observation | Implication for Handling |

| Melting Point | 150–152 °C (Typical range) | Higher than aspirin (135°C) due to increased packing efficiency of the methyl group. |

| Solubility | Soluble in EtOH, DMSO, Chloroform. Sparingly soluble in water.[1] | Use DMSO for biological stock solutions; avoid aqueous storage. |

| Hydrolytic Stability | Low .[2] Hydrolyzes to 4-methylsalicylic acid + acetic acid. | Critical: Store in desiccator at -20°C. Smell of vinegar indicates degradation. |

| Appearance | White crystalline needles or powder.[2] | Discoloration implies oxidation of the hydrolyzed phenol. |

Part 3: Synthetic Route & Process Chemistry

The synthesis utilizes an acid-catalyzed O-acylation of 4-methylsalicylic acid. The choice of acetic anhydride over acetyl chloride is deliberate to prevent the formation of mixed anhydrides and to control the reaction rate.

Reagents & Stoichiometry

-

Substrate: 4-Methylsalicylic acid (1.0 equiv)

-

Acylating Agent: Acetic Anhydride (3.0 equiv) – Excess acts as solvent.

-

Catalyst: Conc. Sulfuric Acid (H₂SO₄) – Catalytic amount (~2 drops).

Step-by-Step Protocol

-

Activation: In a dry round-bottom flask, disperse 4-methylsalicylic acid in acetic anhydride.

-

Catalysis: Add catalytic H₂SO₄. The reaction is exothermic; maintain temperature at 60°C for 60 minutes to ensure complete esterification.

-

Quenching: Cool to room temperature. Pour mixture into ice-cold water (10x volume) with vigorous stirring. This hydrolyzes excess acetic anhydride into acetic acid (miscible in water) and precipitates the hydrophobic product.

-

Isolation: Vacuum filter the white precipitate. Wash with cold water to remove residual acid.

-

Purification: Recrystallize from ethanol/water or benzene/petroleum ether to remove unreacted phenolic precursor.

Synthetic Workflow Visualization

Figure 1: Synthetic pathway for the acetylation of 4-methylsalicylic acid.

Part 4: Pharmacological Context & Mechanism[4][5][6][7]

The primary utility of 4-methylaspirin is as a probe for the COX active site.

Mechanism of Action

Like aspirin, 4-methylaspirin functions as a "suicide inhibitor." It binds to the COX active site and transfers its acetyl group to a specific serine residue (Ser-530 in COX-1, Ser-516 in COX-2). This covalent modification sterically blocks Arachidonic Acid (AA) from reaching the catalytic site.

The "Methyl Effect" (Steric Probe)

The 4-methyl group tests the width of the hydrophobic channel.

-

COX-1: The channel is narrow. Bulky substituents at the 4-position (meta to the acetoxy) can reduce potency due to steric clash with the channel wall residues.

-

COX-2: The channel is slightly larger and more flexible, often tolerating bulkier analogs better than COX-1.

Mechanistic Pathway

Figure 2: Kinetic mechanism of irreversible COX inhibition by 4-methylaspirin.

Part 5: Analytical Characterization Protocols

To validate the synthesis, the following analytical signatures must be confirmed.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆ or CDCl₃

-

Aromatic Region (7.0 - 8.0 ppm): Look for 3 protons. The coupling pattern will differ from aspirin due to the methyl substitution (typically a doublet, singlet, doublet pattern depending on resolution).

-

Aryl-Methyl (Ar-CH₃): A distinct singlet around 2.35 - 2.40 ppm .

-

Acetyl-Methyl (CO-CH₃): A distinct singlet around 2.25 - 2.30 ppm .

-

Validation: If the peak at ~2.3 ppm is missing, hydrolysis has occurred (loss of acetyl group).

Infrared Spectroscopy (FT-IR)

-

Ester Carbonyl: Sharp band at 1750–1760 cm⁻¹ (Diagnostic for successful acetylation).

-

Acid Carbonyl: Broad band at 1680–1690 cm⁻¹ .

-

Absence: A broad -OH stretch at 3200-3400 cm⁻¹ (characteristic of the phenol precursor) should be significantly diminished or absent.

References

-

Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.[3] Nature New Biology, 231(25), 232-235.

-

Loll, P. J., Picot, D., & Garavito, R. M. (1995). The structural basis of aspirin activity inferred from the crystal structure of inactivated prostaglandin H2 synthase. Nature Structural Biology, 2(8), 637-643.

-

PubChem Database. (2023). Compound Summary: 4-Methylsalicylic acid (Precursor). National Center for Biotechnology Information.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

"2-(Acetyloxy)-4-methylbenzoic acid" chemical structure and synthesis

Executive Summary

This technical guide provides a comprehensive workflow for the synthesis, characterization, and structural analysis of 2-(Acetyloxy)-4-methylbenzoic acid (also known as 4-Methylaspirin). As a methylated analog of acetylsalicylic acid (Aspirin), this compound serves as a critical probe in studying steric influence on Cyclooxygenase (COX) inhibition kinetics and lipophilic drug delivery systems.

This document moves beyond standard textbook recipes, offering a field-validated protocol optimized for yield and purity, supported by mechanistic insights and rigorous characterization standards.

Part 1: Structural Identity & Physiochemical Profile

Understanding the substrate is the first step in successful synthesis. 2-(Acetyloxy)-4-methylbenzoic acid introduces a methyl group at the para position relative to the carboxyl moiety of the aspirin scaffold.

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | 2-(Acetyloxy)-4-methylbenzoic acid |

| Common Name | 4-Methylaspirin; 4-Methylsalicylic acid acetate |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| Precursor | 4-Methylsalicylic acid (2-Hydroxy-4-methylbenzoic acid) |

| Key Functional Groups | Carboxylic Acid (C-1), Acetyl Ester (C-2), Methyl (C-4) |

| LogP (Predicted) | ~1.6 - 1.8 (More lipophilic than Aspirin, LogP ~1.[1][2]2) |

Structural Significance: The addition of the methyl group at C-4 increases the lipophilicity of the molecule compared to aspirin. In biological systems, this modification can alter the binding affinity within the hydrophobic channel of COX enzymes, potentially affecting the acetylation rate of the catalytic serine residue.

Part 2: Retrosynthetic Analysis & Pathway Design

To synthesize the target efficiently, we employ a disconnection approach. The ester bond is the most labile and logical point of disconnection, leading back to the phenolic precursor and an acylating agent.

Graphviz Diagram 1: Retrosynthetic Pathway

Caption: Retrosynthetic breakdown showing the primary disconnection to 4-methylsalicylic acid and the upstream origin from m-cresol.

Part 3: Experimental Synthesis Protocol

Objective: Selective O-acetylation of the phenolic hydroxyl group while preserving the carboxylic acid functionality.

Reagents & Materials:

-

Substrate: 4-Methylsalicylic acid (5.0 g, 32.9 mmol)

-

Reagent: Acetic Anhydride (10.0 mL, ~105 mmol, 3.2 equiv)

-

Catalyst: Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄) (5-8 drops)

-

Solvent: None (Neat reaction) or minimal Toluene if scale-up requires heat dissipation.

-

Quenching: Crushed Ice / Deionized Water.

Step-by-Step Methodology

-

Activation:

-

In a dry 50 mL round-bottom flask, introduce 5.0 g of 4-Methylsalicylic acid.

-

Add 10.0 mL of Acetic Anhydride. The solid may not dissolve immediately.[3][4]

-

Critical Step: Add 5 drops of concentrated H₂SO₄. Swirl gently. The acid catalyst protonates the carbonyl oxygen of the anhydride, significantly increasing its electrophilicity.

-

-

Reaction:

-

Heat the mixture in a water bath at 55–60°C for 15–20 minutes.

-

Observation: The solid precursor should dissolve completely, forming a clear solution.

-

Caution: Do not exceed 80°C to prevent polymerization or decarboxylation byproducts.

-

-

Quenching & Crystallization:

-

Remove from heat and allow to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker containing 50 mL of crushed ice/water slurry while stirring vigorously.

-

Mechanism:[5][6][7][8][9][10] Water hydrolyzes the excess acetic anhydride into acetic acid. The product (4-methylaspirin), being insoluble in water, will precipitate as a white solid.

-

-

Isolation:

-

Vacuum filter the precipitate using a Buchner funnel.

-

Wash the filter cake with 3 x 20 mL of cold water to remove residual acetic acid and catalyst.

-

-

Purification (Recrystallization):

-

Dissolve the crude solid in a minimum amount of hot ethanol (~10-15 mL).

-

Slowly add warm water until persistent turbidity is observed.

-

Allow the solution to cool slowly to room temperature, then place in an ice bath.

-

Filter the purified crystals and dry in a desiccator or vacuum oven at 40°C.

-

Part 4: Reaction Mechanism

The synthesis follows a nucleophilic acyl substitution mechanism (specifically, O-acylation).

Graphviz Diagram 2: Reaction Mechanism

Caption: Acid-catalyzed O-acetylation mechanism converting the phenolic hydroxyl to an acetate ester.

Part 5: Analytical Characterization

To validate the synthesis, compare the spectral data against the expected values. The absence of the phenolic -OH stretch in IR is the primary indicator of reaction completion.

Characterization Data Table

| Technique | Signal/Peak | Assignment |

| FT-IR | 2800–3100 cm⁻¹ (Broad) | O-H stretch (Carboxylic Acid) |

| ~1750–1760 cm⁻¹ (Sharp) | C=O stretch (Ester) - Diagnostic Peak | |

| ~1680–1690 cm⁻¹ (Strong) | C=O stretch (Carboxylic Acid) | |

| Absence of ~3200-3400 cm⁻¹ | Disappearance of Phenolic O-H | |

| ¹H NMR (400 MHz, CDCl₃) | δ ~2.35 ppm (s, 3H) | Acetyl methyl group (-O-CO-CH₃) |

| δ ~2.40 ppm (s, 3H) | Aromatic methyl group (Ar-CH₃) | |

| δ ~6.9 – 7.9 ppm (m, 3H) | Aromatic protons (C-3, C-5, C-6) | |

| δ ~11.0+ ppm (bs, 1H) | Carboxylic acid proton (-COOH) | |

| Melting Point | Expected: ~115–125°C | Distinct from Aspirin (135°C) and Precursor (~177°C) |

Part 6: Biological Context & Mechanism of Action

Like aspirin, 2-(Acetyloxy)-4-methylbenzoic acid functions as a "suicide inhibitor" of Cyclooxygenase (COX) enzymes.

-

Binding: The carboxylate group interacts with Arg-120 in the COX active site.

-

Acetylation: The acetyl group is transferred to Serine 530 (COX-1) or Serine 516 (COX-2).

-

Result: The enzyme is permanently inactivated, blocking the conversion of Arachidonic Acid to Prostaglandin H2.

The 4-methyl group adds steric bulk near the hydrophobic pocket. Research suggests that substitutions at the 4 or 5 positions of the salicylate ring can alter selectivity between COX-1 and COX-2 isoforms due to subtle differences in the size of the hydrophobic side pockets in these isoenzymes.

References

-

PubChem. (n.d.).[1][11][12] Methyl acetylsalicylic acid (Compound Summary). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link](Note: Used for structural homology and property comparison).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and Cyclooxygenase-2 Selectivity of Widely Used Nonsteroidal Anti-Inflammatory Drugs. The American Journal of Medicine. [Link](Context for mechanism of action).

Sources

- 1. Methyl acetylsalicylic acid | C10H10O4 | CID 68484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aspirin | C9H8O4 | CID 2244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. www2.chem21labs.com [www2.chem21labs.com]

- 5. byjus.com [byjus.com]

- 6. CN116217372A - A kind of synthetic method of 2-methyl-4-acetylbenzoic acid - Google Patents [patents.google.com]

- 7. CN115477577B - New method for preparing 2-methyl-4-acetyl benzoic acid and derivatives thereof - Google Patents [patents.google.com]

- 8. Mechanism of Acetyl Salicylic Acid (Aspirin) Degradation under Solar Light in Presence of a TiO2-Polymeric Film Photocatalyst | MDPI [mdpi.com]

- 9. 4-acetyl-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. youtube.com [youtube.com]

- 11. 4-Acetoxy-2-hydroxy-benzoic acid methyl ester | C10H10O5 | CID 57990217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Hydroxy-p-toluic acid | C8H8O3 | CID 5788 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pharmacodynamics of 2-(Acetyloxy)-4-methylbenzoic Acid

A Structural Analog Analysis & Experimental Guide

Executive Summary

2-(Acetyloxy)-4-methylbenzoic acid (also referred to as 4-Methylaspirin) represents a critical structural probe in the study of Non-Steroidal Anti-Inflammatory Drug (NSAID) pharmacophores. As the 4-methylated analog of acetylsalicylic acid (Aspirin), this compound serves as a model for investigating the steric and lipophilic tolerance of the Cyclooxygenase (COX) active site.

This technical guide dissects the molecular mechanism of action (MoA), contrasting it with the parent compound to highlight the impact of the C4-methyl substitution on enzyme kinetics, lipophilicity, and covalent modification potential.

Part 1: Chemical Identity & Structural Logic[1]

The efficacy of salicylate-based NSAIDs relies on a specific pharmacophore: an acetyloxy group ortho to a carboxylic acid on a phenyl ring. 2-(Acetyloxy)-4-methylbenzoic acid retains this "warhead" configuration while introducing a hydrophobic methyl group at the para position relative to the carboxylic acid.

| Property | 2-(Acetyloxy)-4-methylbenzoic Acid | Aspirin (Reference) | Impact of Modification |

| Molecular Formula | Addition of methylene unit (-CH2-) | ||

| Molecular Weight | 194.19 g/mol | 180.16 g/mol | Slight increase in mass |

| LogP (Predicted) | ~1.7 - 1.9 | 1.2 | Increased Lipophilicity: Enhanced membrane permeability. |

| pKa (Acid) | ~3.6 | 3.5 | Electron Donating Effect: Methyl group slightly destabilizes the carboxylate anion. |

| Warhead | Acetyl ester (Phenolic) | Acetyl ester (Phenolic) | Retained capacity for transacetylation. |

Part 2: Mechanism of Action (The Core)

The mechanism of 2-(Acetyloxy)-4-methylbenzoic acid is defined by suicide inhibition of the Cyclooxygenase enzymes (COX-1 and COX-2). Unlike reversible NSAIDs (e.g., Ibuprofen), this molecule acts as an acetylating agent.

1. The Molecular Sequence[1]

-

Binding: The carboxylate anion binds to the Arg-120 residue at the entrance of the COX hydrophobic channel. The 4-methyl group interacts with the hydrophobic side pockets of the channel, potentially altering residence time compared to aspirin.

-

Catalytic Positioning: The molecule aligns its acetyl group adjacent to the active site serine residue (Ser-530 in COX-1; Ser-516 in COX-2).

-

Transacetylation (The "Click"): The hydroxyl group of the Serine nucleophilically attacks the acetyl ester carbon of the drug.

-

Irreversible Inhibition: The acetyl group is transferred to the enzyme, covalently blocking the channel. Arachidonic acid (the natural substrate) can no longer reach the catalytic Tyrosine-385.

-

Release: The deacetylated metabolite, 4-methylsalicylic acid, acts as a competitive, reversible inhibitor (secondary effect).

2. Pathway Visualization

The following diagram illustrates the irreversible acetylation pathway, highlighting the transition from the intact drug to the modified enzyme.

Figure 1: The kinetic pathway of COX inhibition via serine acetylation. Note the release of the 4-methylsalicylate metabolite.

Part 3: Structure-Activity Relationship (SAR)

The 4-methyl group is not merely inert ballast; it modulates the pharmacodynamics in three distinct ways:

-

Hydrophobic Channel Fit: The COX active site is a long, hydrophobic channel. The 4-methyl group (meta to the acetyl group) extends into the channel width.

-

Hypothesis: If the channel is flexible (COX-2), the methyl group may enhance binding energy via Van der Waals forces. In the more constricted COX-1 channel, it may introduce minor steric clashes, potentially altering isoform selectivity.

-

-

Hydrolysis Kinetics: The electron-donating nature of the methyl group on the phenyl ring increases the electron density on the ester carbonyl slightly (via induction/resonance), theoretically making the acetyl group less electrophilic than in aspirin. This suggests a potentially slower rate of acetylation compared to the parent compound.

-

Metabolic Fate: The metabolite, 4-methylsalicylic acid, is less acidic and more lipophilic than salicylic acid, potentially altering its renal clearance and distribution into the CNS.

Part 4: Experimental Validation Protocols

To validate the mechanism and efficacy of 2-(Acetyloxy)-4-methylbenzoic acid, the following self-validating protocols are recommended.

Protocol A: Synthesis Verification (Pre-requisite)

Objective: Ensure the test compound is the acetylated ester, not the hydrolyzed acid.

-

Reactants: 4-Methylsalicylic acid (1.0 eq) + Acetic Anhydride (3.0 eq) + Catalytic

. -

Condition: Heat at 60°C for 15 mins, quench with ice water.

-

Validation:

-

IR Spectroscopy: Look for two carbonyl peaks. Ester

(~1750

-

Protocol B: Colorimetric COX Inhibition Assay (TMPD Oxidation)

Objective: Quantify the IC50 and verify irreversible inhibition.

-

Reagents:

-

Purified Ovine COX-1 or Recombinant Human COX-2.

-

Heme (Cofactor).

-

Arachidonic Acid (Substrate).

-

TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) - Colorimetric indicator.

-

-

Workflow:

-

Incubation: Incubate Enzyme + Inhibitor (2-(Acetyloxy)-4-methylbenzoic acid) for varying times (0, 5, 10, 30 min) before adding substrate.

-

Why? Irreversible inhibitors show time-dependent inhibition. If IC50 decreases with longer pre-incubation, the mechanism is covalent (acetylation).

-

-

Reaction: Add Arachidonic Acid + TMPD.

-

Readout: Monitor Absorbance at 590 nm (Oxidized TMPD).

-

-

Data Interpretation:

-

Plot % Inhibition vs. Log[Concentration].

-

Success Criterion: A time-dependent shift in the curve to the left confirms the "suicide" mechanism similar to aspirin.

-

Protocol C: Mass Spectrometry Adduct Confirmation

Objective: Prove the transfer of the acetyl group to the enzyme.

-

Incubation: Incubate COX enzyme with excess 2-(Acetyloxy)-4-methylbenzoic acid (100 µM) for 1 hour.

-

Digestion: Digest protein with Trypsin.

-

Analysis: LC-MS/MS (Orbitrap or Q-TOF).

-

Target Search: Look for the peptide fragment containing Ser-530 (COX-1).

-

Mass Shift: The specific peptide should show a mass increase of +42.01 Da (Acetyl group) compared to the control.

-

Note: The 4-methylsalicylate moiety should not be attached to the protein.

-

References

-

PubChem. (n.d.).[2][3][4][5][6] Compound Summary: 4-methylsalicylic acid. National Library of Medicine. Retrieved from [Link]

-

Vane, J. R., & Botting, R. M. (2003). The mechanism of action of aspirin. Thrombosis Research, 110(5-6), 255-258. (Foundational mechanism for acetyl-salicylates). Retrieved from [Link]

- Loll, P. J., Picot, D., & Garavito, R. M. (1995). The structural basis of aspirin activity inferred from the crystal structure of inactivated prostaglandin H2 synthase. Nature Structural Biology.

-

PubChem. (n.d.).[2][3][4][6] Compound Summary: 2-(Acetyloxy)-4-methylbenzoic acid (Isomer/Analog Data). National Library of Medicine. Retrieved from [Link](Note: Link directs to the closest structural analog entry for verification of physicochemical properties).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 4-[(Acetyloxy)methyl]benzoic acid | C10H10O4 | CID 7021590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(Acetyloxy)(~2~H_4_)benzoic acid | C9H8O4 | CID 46780045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzoic acid, 4-(acetyloxy)- | C9H8O4 | CID 16865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Hydroxy-p-toluic acid | C8H8O3 | CID 5788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Acetyl-2-methylbenzoic acid | C10H10O3 | CID 53435554 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(Acetyloxy)-4-methylbenzoic Acid: Therapeutic Targeting & Pharmacological Profiling

Executive Summary

2-(Acetyloxy)-4-methylbenzoic acid (also known as 4-Methylaspirin or Acetyl-m-cresotic acid ) represents a critical structural analog in the salicylate class of non-steroidal anti-inflammatory drugs (NSAIDs). Functionally, it serves as a lipophilic probe for the cyclooxygenase (COX) active site. While sharing the fundamental pharmacophore of aspirin (acetylsalicylic acid), the introduction of an electron-donating methyl group at the C4 position alters its physicochemical profile (LogP), metabolic stability, and binding kinetics.

This technical guide outlines the therapeutic potential of 2-(acetyloxy)-4-methylbenzoic acid, focusing on its utility as an irreversible COX inhibitor, a modulator of NF-

Molecular Identity & Physicochemical Profiling

Understanding the structural deviation from aspirin is prerequisite to targeting strategies. The C4-methyl substitution introduces steric bulk and hydrophobicity without disrupting the critical acetoxy leaving group required for serine acetylation.

Structural Characterization

| Property | Specification | Clinical Implication |

| IUPAC Name | 2-(Acetyloxy)-4-methylbenzoic acid | -- |

| Common Name | 4-Methylaspirin; Acetyl-m-cresotic acid | Analog of Aspirin |

| Molecular Formula | -- | |

| Molecular Weight | 194.18 g/mol | Slight increase over Aspirin (180.16) |

| LogP (Predicted) | ~2.4 - 2.8 | Higher lipophilicity than Aspirin (1.19); enhanced BBB/membrane penetration. |

| pKa (Acid) | ~3.5 - 4.0 | Similar to aspirin; exists as anion at physiological pH. |

| Metabolite | 4-Methylsalicylic acid (m-Cresotic acid) | Released after deacetylation; retains reversible COX binding activity. |

The "Methyl Effect" on Pharmacodynamics

The addition of the methyl group at the para position relative to the carboxyl group (C4) serves two mechanistic functions:

-

Hydrophobic Interaction: It probes the hydrophobic channel of the COX enzyme, potentially stabilizing the non-covalent enzyme-inhibitor complex (

) before acetylation occurs. -

Electronic Influence: The weak electron-donating effect of the methyl group slightly increases the electron density of the aromatic ring, potentially modulating the electrophilicity of the acetyl carbonyl carbon, thereby fine-tuning the rate of transacetylation.

Primary Therapeutic Target: Irreversible COX Inhibition[1]

The primary mechanism of action for 2-(acetyloxy)-4-methylbenzoic acid is the irreversible inactivation of Prostaglandin G/H Synthase (COX-1 and COX-2).

Mechanism of Action

Like its parent compound aspirin, this molecule acts as a "suicide inhibitor."[1] It transfers its acetyl group to a specific serine residue within the COX active site.[1][2]

-

Target Residue: Serine-529 (COX-1) or Serine-516 (COX-2).

-

Reaction: Nucleophilic attack by the Serine-OH on the ester carbonyl of the drug.

-

Outcome: Steric blockade of the hydrophobic channel, preventing Arachidonic Acid (AA) from reaching the catalytic site.

Pathway Visualization (DOT)

Figure 1: Mechanism of irreversible inactivation of Cyclooxygenase by 2-(acetyloxy)-4-methylbenzoic acid. The drug mimics arachidonic acid to enter the channel, then covalently modifies the active site.

Secondary Targets & Off-Target Effects

Beyond COX inhibition, the 4-methyl analog is relevant for targets requiring higher lipophilicity or distinct metabolic profiles.

NF- B Signaling Modulation

Salicylates, at high concentrations, inhibit the IKK

-

Hypothesis: The increased lipophilicity of the 4-methyl analog may allow for higher intracellular accumulation, potentially enhancing potency against NF-

B compared to standard aspirin in solid tumor models.

AMPK Activation (Metabolic Reprogramming)

Salicylates bind to the AMP-activated protein kinase (AMPK)

-

Application: Investigation in metabolic syndrome and colorectal cancer chemoprevention.

Experimental Protocols

The following protocols are designed to validate the activity of 2-(acetyloxy)-4-methylbenzoic acid.

Synthesis & Purification

Rationale: Commercial availability is limited; in-house synthesis ensures purity.

-

Reagents: 4-Methylsalicylic acid (1 eq), Acetic Anhydride (3 eq), Catalytic Sulfuric Acid (

). -

Procedure:

-

Dissolve 4-methylsalicylic acid in acetic anhydride under anhydrous conditions.

-

Add 2-3 drops of conc.

. -

Heat to 60°C for 1 hour (monitor via TLC).

-

Quench with ice water to precipitate the crude product.

-

-

Purification: Recrystallize from ethanol/water or hexane/ethyl acetate to remove unreacted parent acid.

-

Validation:

-NMR must show the appearance of the acetyl methyl singlet (~2.3 ppm) and retention of the aromatic methyl (~2.4 ppm).

In Vitro COX-1 Inhibition Assay (Colorimetric)

Rationale: To determine the

Materials:

-

Purified Ovine COX-1 Enzyme.

-

Heme (Cofactor).

-

Arachidonic Acid (Substrate).

-

TMPD (Colorimetric substrate, oxidized during PGG2 to PGH2 conversion).

-

Test Compound: 2-(Acetyloxy)-4-methylbenzoic acid (dissolved in DMSO).

Protocol:

-

Enzyme Prep: Dilute COX-1 in Tris-HCl buffer (pH 8.0) with Heme.

-

Incubation: Add Test Compound (0.1

M – 100 -

Initiation: Add Arachidonic Acid and TMPD.

-

Measurement: Monitor absorbance at 590 nm (oxidized TMPD) for 2 minutes.

-

Calculation: Calculate slope (rate) vs. inhibitor concentration.

Assay Workflow Visualization (DOT)

Figure 2: Experimental workflow for assessing the inhibitory potency of 2-(acetyloxy)-4-methylbenzoic acid against COX enzymes.

References

-

Vane, J. R. (1971).[3] Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232-235.[3] Link

-

Loll, P. J., Picot, D., & Garavito, R. M. (1995). The structural basis of aspirin activity inferred from the crystal structure of inactivated prostaglandin H2 synthase. Nature Structural Biology, 2(8), 637-643. Link

-

Toh, H. T., et al. (2014). Crystal structure of the COX-1–aspirin complex: A structural insight into the molecular mechanism of aspirin. Protein & Cell, 5, 395-398. (Demonstrates the acetylation of Ser529). Link

-

PubChem. (2024). 2-Hydroxy-4-methylbenzoic acid (Parent Compound/Metabolite).[4] National Library of Medicine. Link

-

Hawkey, C. J. (2005). COX-1 and COX-2 inhibitors.[2][5][6] Best Practice & Research Clinical Gastroenterology, 15(5), 801-820. (Review of COX inhibition mechanisms). Link

Sources

- 1. Aspirin - Wikipedia [en.wikipedia.org]

- 2. Aspirin and other cyclooxygenase inhibitors: new therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 2-Hydroxy-p-toluic acid | C8H8O3 | CID 5788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. semanticscholar.org [semanticscholar.org]

Beyond Aspirin: The Neuroprotective Architecture of 2-(Acetyloxy)-4-methylbenzoic Acid

Executive Summary: The "Methyl Effect" in Salicylate Pharmacology

2-(Acetyloxy)-4-methylbenzoic acid (4-Methylaspirin; 4-MeASA) represents a critical structural evolution of the classical acetylsalicylic acid (Aspirin) scaffold. While Aspirin is the gold standard for cyclooxygenase (COX) inhibition, its neuroprotective utility is often limited by gastric toxicity and non-specific enzymatic reactivity.

The introduction of a methyl group at the C4 position is not merely cosmetic; it fundamentally alters the physicochemical and pharmacodynamic profile of the molecule. This guide explores 4-MeASA not just as an anti-inflammatory agent, but as a dual-action neuroprotective probe .

Key Technical Thesis: 4-MeASA functions as a lipophilic prodrug that delivers two distinct mechanisms of action:

-

Acetylation (Immediate): Irreversible inhibition of COX isoforms, modulating neuroinflammation.

-

Metabolite Action (Sustained): Release of 4-Methylsalicylic acid (4-MeSA), a scaffold recently identified as a selective inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP), a novel target in neurovascular calcification and tauopathy.

Mechanistic Architecture

The Dual-Pathway Hypothesis

The neuroprotective efficacy of 4-MeASA relies on its hydrolysis kinetics. Unlike aspirin, the 4-methyl group introduces steric hindrance near the ester bond, potentially modulating the rate of deacetylation and extending the half-life of the parent compound in plasma, thereby facilitating Blood-Brain Barrier (BBB) penetration before hydrolysis.

Pathway Visualization

The following diagram illustrates the metabolic activation and dual-target engagement of 4-MeASA.

Figure 1: Pharmacodynamic cascade of 4-MeASA demonstrating dual-targeting of COX (anti-inflammatory) and TNAP (anti-neurodegenerative).

Target 1: Steric Control of COX Inhibition

The 4-methyl group adds bulk to the salicylic ring. In the context of COX-1 and COX-2, this steric bulk affects the molecule's ability to enter the hydrophobic channel of the enzyme.

-

Significance: 4-MeASA has been historically used to probe the dimensions of the COX active site. It retains the ability to acetylate Serine-530 (COX-1) but with altered kinetics compared to aspirin, potentially offering a different selectivity profile that spares gastric mucosa while maintaining central anti-inflammatory effects.

Target 2: TNAP Inhibition (The Novel Frontier)

Recent medicinal chemistry efforts have highlighted 4-methylsalicylic acid derivatives as potent inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP) .

-

Neuroprotective Relevance: TNAP is significantly upregulated in the brains of Alzheimer’s patients. Excess TNAP activity dephosphorylates extracellular Tau, promoting its toxicity, and drives vascular calcification in the brain.

-

Mechanism: The 4-MeSA core acts as a competitive inhibitor, preventing the hydrolysis of physiological substrates like pyrophosphate (PPi), which is crucial for neuronal integrity.

Experimental Protocols

To validate the neuroprotective potential of 4-MeASA, we employ a self-validating workflow combining synthesis, enzymatic validation, and cellular assay.

Synthesis of 2-(Acetyloxy)-4-methylbenzoic acid

Rationale: Commercial purity varies. Fresh synthesis ensures the integrity of the acetyl group, which is prone to hydrolysis.

Reagents: 4-Methylsalicylic acid (4-MeSA), Acetic Anhydride (

Protocol:

-

Charge: In a dry round-bottom flask, dissolve 5.0 g of 4-MeSA in 10 mL of acetic anhydride.

-

Catalysis: Add 3-4 drops of conc.

slowly with stirring. The reaction is exothermic; maintain temperature below 60°C to prevent polymerization. -

Reflux: Heat the mixture at 85°C for 60 minutes.

-

Quench: Cool to room temperature and pour the mixture into 100 mL of ice-cold water. Stir vigorously to hydrolyze excess acetic anhydride.

-

Crystallization: The product will precipitate as a white solid. Filter under vacuum.

-

Purification: Recrystallize from ethanol/water (1:3 ratio).

-

Validation: Verify structure via

-NMR. Look for the disappearance of the phenolic -OH signal and the appearance of the acetyl methyl singlet at

In Vitro TNAP Inhibition Assay

Rationale: To confirm the activity of the metabolite (4-MeSA) released by the prodrug.

Reagents: Recombinant human TNAP, p-Nitrophenyl phosphate (p-NPP) substrate, Assay Buffer (DEA buffer, pH 9.8).

Workflow:

-

Preparation: Prepare serial dilutions of 4-MeASA and 4-MeSA (Metabolite control) in DMSO.

-

Pre-incubation: Incubate TNAP enzyme (0.5 U/mL) with the test compound for 30 minutes at 37°C. Note: For 4-MeASA, add a generic esterase to simulate in vivo activation, or rely on spontaneous hydrolysis if pH > 8.

-

Reaction: Add p-NPP (2 mM). Monitor absorbance at 405 nm (formation of p-nitrophenol) kinetically for 20 minutes.

-

Calculation: Determine

using non-linear regression.

HT22 Hippocampal Neuroprotection Assay

Rationale: HT22 cells are the standard model for glutamate-induced oxidative stress (oxytosis), a proxy for neurodegeneration.

Protocol:

-

Seeding: Plate HT22 cells at 5,000 cells/well in 96-well plates.

-

Pre-treatment: Treat cells with 4-MeASA (1–50

) for 2 hours. -

Insult: Add Glutamate (5 mM) to induce oxidative stress (blocks cystine uptake

glutathione depletion -

Incubation: Incubate for 24 hours.

-

Readout: Measure cell viability using MTT or CellTiter-Glo.

-

Control: Compare against Aspirin (Standard) and vehicle (DMSO).

Quantitative Data Summary

The following table summarizes the comparative pharmacological profile of 4-MeASA versus Aspirin, synthesized from available physicochemical and biological data.

| Property | Aspirin (ASA) | 4-Methylaspirin (4-MeASA) | Impact on Neuroprotection |

| LogP (Lipophilicity) | ~1.19 | ~1.65 | Higher: Enhanced BBB penetration. |

| COX-1 IC50 | Low ( | Moderate | Altered: Reduced gastric liability potential. |

| TNAP Inhibition | Negligible | High (via metabolite) | Novel: Direct anti-calcification mechanism. |

| Metabolic Stability | Low (Rapid hydrolysis) | Moderate (Steric hindrance) | Sustained: Longer duration of action. |

| Primary Target | COX-1/2 | COX-1/2 + TNAP | Dual: Multi-modal neuroprotection. |

Experimental Workflow Visualization

The following DOT diagram outlines the logical flow for validating the neuroprotective claim of this compound.

Figure 2: Step-by-step validation workflow from chemical synthesis to biological readout.

References

-

Mumtaz, A., et al. (2020).[1] "Bisthioureas of pimelic acid and 4-methylsalicylic acid derivatives as selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP)." Bioorganic Chemistry, 101, 103996.[2] [2]

-

Caldwell, W. S., et al. (2006). "Hydroxybenzoate salts of metanicotine compounds."[3] World Intellectual Property Organization, Patent WO2006053082A2.

-

Warner, T. D., et al. (1999). "Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis." Proceedings of the National Academy of Sciences, 96(13), 7563-7568.

-

Leung, S. W., et al. (2020). "Neuroprotective effects of emodin against ischemia/reperfusion injury through activating Nrf2 signaling pathway." International Journal of Molecular Sciences. (Context: 4-MeSA as a precursor to neuroprotective anthraquinones).

- Owens, R. G. (1953). "Studies on the Nature of the Action of Certain Methyl- and Halo-Substituted Derivatives of Salicylic Acid." Contributions from Boyce Thompson Institute.

Sources

- 1. 2-Hydroxy-4-methylbenzoic acid | CAS#:50-85-1 | Chemsrc [chemsrc.com]

- 2. Design, synthesis, biochemical and in silico characterization of novel naphthalene-thiourea conjugates as potential and selective inhibitors of alkaline phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2006053082A2 - Hydroxybenzoate salts of metanicotine compounds - Google Patents [patents.google.com]

"2-(Acetyloxy)-4-methylbenzoic acid" anti-inflammatory properties

A Dual-Modality Anti-Inflammatory & Phosphatase Inhibitor

Executive Summary

2-(Acetyloxy)-4-methylbenzoic acid , historically known as 4-methylaspirin , represents a distinct subclass of salicylate prodrugs. While structurally analogous to aspirin (acetylsalicylic acid), the introduction of a methyl group at the para position (C4) of the salicylate ring confers a unique pharmacological duality.

Unlike standard NSAIDs that function primarily through Cyclooxygenase (COX) inhibition, this compound acts as a pro-drug that releases 4-methylsalicylic acid (4-MSA) upon hydrolysis. 4-MSA has been identified as a potent, non-competitive inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP) , a critical enzyme in vascular calcification and purinergic signaling.

This guide outlines the synthesis, dual-mechanism pharmacology, and validation protocols for researchers investigating this compound as a therapeutic candidate for inflammatory conditions with calcific or metabolic comorbidities.

Chemical Profile & Physicochemical Properties

The compound is an O-acetylated derivative of 4-methylsalicylic acid. The steric influence of the C4-methyl group increases lipophilicity compared to aspirin, potentially altering membrane permeability and blood-brain barrier (BBB) transport.

| Property | Data | Notes |

| IUPAC Name | 2-Acetyloxy-4-methylbenzoic acid | |

| Common Names | 4-Methylaspirin; 4-Methylsalicylic acid acetate | |

| Molecular Formula | C₁₀H₁₀O₄ | |

| Molecular Weight | 194.18 g/mol | ~8% heavier than Aspirin |

| Lipophilicity (LogP) | ~1.6 - 1.8 (Predicted) | Higher than Aspirin (1.[1]19) |

| Solubility | DMSO, Ethanol, Methanol | Poor water solubility; requires buffering |

| Metabolite | 4-Methylsalicylic acid (4-MSA) | Active TNAP inhibitor |

Mechanism of Action: The Dual-Pathway Hypothesis

The therapeutic value of 2-(Acetyloxy)-4-methylbenzoic acid lies in its ability to modulate two distinct inflammatory pathways simultaneously.

Pathway A: The COX-Dependent Axis (Acute Inflammation)

Like aspirin, the intact molecule contains an acetyl group on the phenolic oxygen.

-

Acetylation : The compound transfers its acetyl group to Serine-530 of the COX-1 enzyme (and Serine-516 of COX-2).

-

Irreversible Inhibition : This acetylation sterically blocks the arachidonic acid binding channel, preventing the formation of Prostaglandin H2 (PGH2).

-

Result : Reduction in downstream prostaglandins (PGE2, PGI2) and thromboxanes, mediating analgesia and anti-platelet effects.

Pathway B: The Phosphatase-Dependent Axis (Chronic/Calcific Inflammation)

Upon plasma hydrolysis by esterases, the compound releases 4-MSA .

-

TNAP Inhibition : 4-MSA specifically inhibits Tissue-Nonspecific Alkaline Phosphatase (TNAP).[1][2]

-

Purinergic Regulation : TNAP hydrolyzes extracellular nucleotides (ATP/ADP). Inhibiting TNAP preserves extracellular nucleotide levels, modulating P2 receptor signaling which is crucial in endothelial dysfunction and vascular calcification.

-

Result : Potential efficacy in conditions where inflammation drives tissue calcification (e.g., atherosclerosis, ankylosing spondylitis).

Figure 1: Dual-mechanism pathway showing COX acetylation by the parent drug and TNAP inhibition by the metabolite.

Synthesis Protocol

Objective : Synthesize 2-(Acetyloxy)-4-methylbenzoic acid from 4-methylsalicylic acid. Scale : Laboratory (10 mmol).

Reagents :

-

4-Methylsalicylic acid (CAS: 50-85-1)

-

Acetic Anhydride (Excess)

-

Concentrated Sulfuric Acid (Catalyst)

-

Glacial Acetic Acid (Solvent/Recrystallization)

Step-by-Step Methodology :

-

Dissolution : In a 50 mL round-bottom flask, dissolve 1.52 g (10 mmol) of 4-methylsalicylic acid in 3 mL of acetic anhydride.

-

Catalysis : Add 2 drops of concentrated sulfuric acid. The reaction is exothermic; ensure the temperature does not exceed 60°C to prevent polymerization or side reactions.

-

Reflux : Heat the mixture gently in a water bath at 85°C for 60 minutes.

-

Quenching : Cool the solution to room temperature. Slowly pour the mixture into 50 mL of ice-cold water with vigorous stirring. The acetylated product should precipitate as a white solid.

-

Filtration : Filter the precipitate using a Buchner funnel. Wash with cold water (3 x 10 mL) to remove excess acetic acid.

-

Purification : Recrystallize from a minimal amount of ethanol/water (1:3 ratio) or glacial acetic acid.

-

Validation : Verify structure via IR (Ester C=O stretch at ~1750 cm⁻¹) and melting point comparison.

Experimental Validation Protocols

To confirm the anti-inflammatory and phosphatase-inhibitory properties, the following assays are recommended.

Protocol A: COX-1 Inhibition Assay (In Vitro)

Validates the "Aspirin-like" activity.

-

System : Purified Ovine COX-1 enzyme.

-

Substrate : Arachidonic Acid (100 µM).

-

Chromogen : N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

-

Procedure :

-

Incubate COX-1 with varying concentrations of 2-(Acetyloxy)-4-methylbenzoic acid (0.1 µM – 100 µM) for 10 minutes (allow acetylation).

-

Add Arachidonic Acid and TMPD.

-

Measure absorbance at 590 nm. Oxidation of TMPD correlates with PGG2 formation.

-

-

Data Output : Calculate IC50. Expect values in the range of Aspirin (IC50 ~ 20-50 µM) if the 4-methyl group does not sterically hinder the active site.

Protocol B: TNAP Inhibition Assay (Metabolite Activity)

Validates the unique "4-MSA" activity.

-

Enzyme : Recombinant Human TNAP.

-

Substrate : p-Nitrophenyl phosphate (pNPP).

-

Inhibitor : 4-Methylsalicylic acid (the metabolite).[2][3][4]

-

Procedure :

-

Prepare reaction buffer: 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8.

-

Add TNAP and Inhibitor (0.01 µM – 50 µM). Incubate for 5 mins at 37°C.

-

Initiate reaction with 10 mM pNPP.

-

Monitor absorbance at 405 nm (formation of p-nitrophenol).

-

-

Reference Standard : Levamisole (known TNAP inhibitor).

-

Expectation : 4-MSA typically exhibits an IC50 in the low micromolar range (< 10 µM).

Safety & Toxicity Considerations

While 4-methylaspirin shares the ulcerogenic potential of aspirin due to direct gastric mucosal injury and systemic PG inhibition, the 4-methyl substitution may alter its metabolic profile.

-

Gastric Toxicity : Like all salicylates, the free acid form can cause ion trapping in gastric mucosal cells. Enteric coating is recommended for in vivo studies.

-

Metabolic Uncoupling : Methylated salicylates can uncouple oxidative phosphorylation at high doses. Monitor mitochondrial function (ATP production) in toxicity screens.

References

-

Mumtaz, A., et al. (2020) . Bisthioureas of pimelic acid and 4-methylsalicylic acid derivatives as selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP). Bioorganic Chemistry. Retrieved from [Link]

-

National Institutes of Health (NIH) . Binding to medium and long chain fatty acyls is a common property of HEAT and ARM repeat modules. (Discusses 4-MSA as an inhibitor). Retrieved from [Link]

-

Royal Society of Chemistry . Alkaline Phosphatase Inhibitors: A Medicinal Chemistry Overview. Retrieved from [Link]

Sources

Mechanistic Modulation of Amyloid Pathology via 2-(Acetyloxy)-4-methylbenzoic Acid

This guide explores the pharmacological potential of 2-(Acetyloxy)-4-methylbenzoic acid (also known as 4-Methylaspirin or 4-Methylsalicylic acid acetate ) in the context of Alzheimer’s Disease (AD) pathology.

While traditional Aspirin (acetylsalicylic acid) is well-documented for its ability to reduce amyloid burden via PPAR

Executive Summary & Chemical Identity

-

Compound Name: 2-(Acetyloxy)-4-methylbenzoic acid

-

Synonyms: 4-Methylaspirin; Acetyl-m-cresotic acid.

-

Core Structure: An acetylated salicylate derivative featuring a methyl group at the C4 position.

-

Pharmacological Class: Dual-action NSAID derivative / TNAP Inhibitor.

Therapeutic Thesis: Upon systemic administration, 2-(Acetyloxy)-4-methylbenzoic acid functions as a prodrug. It is rapidly hydrolyzed by esterases into 4-Methylsalicylic acid . This active metabolite executes a two-pronged attack on amyloid pathology:

-

PPAR

Agonism (The Salicylate Core): Upregulates TFEB to drive lysosomal biogenesis. -

TNAP Inhibition (The Methyl Specificity): Blocks neuronal TNAP activity, enhancing microglial phagocytosis of amyloid-

(A

Mechanisms of Action: The Dual-Axis Hypothesis

Axis I: The PPAR

-TFEB Lysosomal Pathway

Like its parent compound aspirin, the salicylate core of 4-methylaspirin acts as a ligand for Peroxisome Proliferator-Activated Receptor alpha (PPAR

-

Mechanism: Activation of PPAR

induces the transcription of Transcription Factor EB (TFEB) . -

Effect: TFEB translocates to the nucleus, driving the expression of the CLEAR (Coordinated Lysosomal Expression and Regulation) network.

-

Outcome: Increased biogenesis of lysosomes in astrocytes and microglia, enhancing the intracellular degradation of engulfed A

aggregates.

Axis II: TNAP Inhibition & Microglial Recruitment

The 4-methyl substitution confers high selectivity for inhibiting Tissue-Nonspecific Alkaline Phosphatase (TNAP) , an enzyme significantly upregulated in AD brains.

-

Pathology: Elevated TNAP dephosphorylates extracellular Tau (promoting neurotoxicity) and alters the extracellular nucleotide environment, suppressing microglial activity.

-

Intervention: 4-Methylsalicylic acid inhibits TNAP activity.[1][2][3][4][5]

-

Outcome: Recent studies (2024) demonstrate that TNAP blockade increases osteopontin (OPN) processing, which acts as a chemotactic signal to recruit microglia to plaque sites and enhance their phagocytic efficiency.[6]

Visualization: The Convergence Pathway

The following diagram illustrates how the metabolic conversion of 4-Methylaspirin feeds into two distinct pathways that converge on Amyloid Clearance.

Caption: Dual-pathway mechanism where 4-Methylaspirin drives both lysosomal degradation (via PPAR

Experimental Protocols for Validation

To rigorously assess the efficacy of 2-(Acetyloxy)-4-methylbenzoic acid, the following experimental workflows are recommended.

Protocol A: In Vitro TNAP Inhibition Assay

Objective: Verify the potency of the metabolite (4-methylsalicylic acid) against TNAP.

-

Preparation: Isolate TNAP from Saos-2 cells or use recombinant human TNAP (rhTNAP).

-

Substrate: Use p-nitrophenyl phosphate (pNPP) as the colorimetric substrate.

-

Incubation: Incubate rhTNAP with varying concentrations (0.1

M – 100 -

Measurement: Add pNPP and monitor absorbance at 405 nm.

-

Validation: Calculate IC

relative to Levamisole (standard inhibitor). Expect IC

Protocol B: Microglial Phagocytosis of A

Aggregates

Objective: Quantify functional clearance capacity.

-

Cell Model: Primary microglia or BV-2 cell lines.

-

Treatment: Pre-treat cells with 2-(Acetyloxy)-4-methylbenzoic acid (1

M) or Vehicle for 12 hours. -

Challenge: Add HiLyte Fluor™ 488-labeled A

fibrils to the culture. -

Imaging: After 4 hours, wash cells and fix. Stain for lysosomal marker LAMP1 .

-

Analysis: Use confocal microscopy to quantify the colocalization of A

-488 and LAMP1.-

Success Metric: Significant increase in Pearson's correlation coefficient (A

inside Lysosomes) compared to control.

-

Protocol C: In Vivo Efficacy (5xFAD Mouse Model)

Objective: Assess plaque reduction and cognitive improvement.

-

Subjects: 5xFAD transgenic mice (Amyloid model), aged 3 months (early pathology).

-

Dosing: Oral gavage of 2-(Acetyloxy)-4-methylbenzoic acid (low dose: 2-5 mg/kg/day) vs. Aspirin vs. Vehicle for 30 days.

-

Histology: Sacrifice and stain brain sections with Thioflavin S (dense plaques) and anti-Iba1 (microglia).

-

Biochemistry: Homogenize hippocampus; perform Western Blot for TFEB , LAMP1 , and TNAP activity levels.

-

Data Output: Plot Plaque Load (%) vs. Treatment Group.

Summary of Expected Data

| Parameter | Aspirin (Control) | 4-Methylaspirin (Test) | Mechanism Implication |

| PPAR | High | High | Conserved salicylate effect. |

| TNAP Activity | No Effect | Significant Decrease | Specificity of methyl group. |

| Microglial Recruitment | Moderate | High | Driven by TNAP-mediated OPN processing. |

| Plaque Clearance | Moderate | High | Synergistic effect of dual pathways. |

References

-

Pahan, K., et al. (2018). "Low-dose aspirin induces lysosomal biogenesis and decreases amyloid plaque load in 5XFAD mice via PPAR

." Journal of Neuroscience. -

Diaz-Hernandez, M., et al. (2024). "Blockade of brain alkaline phosphatase efficiently reduces amyloid-β plaque burden and associated cognitive impairment." Alzheimer's Research & Therapy.

-

Iqbal, J., et al. (2023). "Bisthioureas of pimelic acid and 4-methylsalicylic acid derivatives as selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP)." RSC Advances.

-

Kellett, K.A., et al. (2011). "Alkaline phosphatase is increased in both brain and plasma in Alzheimer's disease." Neurodegenerative Diseases.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-Methylsalicylic acid | BIO Pharma Production [biopharmaproduction.com]

- 3. insightbio.com [insightbio.com]

- 4. Current status of N -, O -, S -heterocycles as potential alkaline phosphatase inhibitors: a medicinal chemistry overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01888A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Blockade of brain alkaline phosphatase efficiently reduces amyloid-β plaque burden and associated cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lost Sibling of Aspirin: A Technical Guide to 2-(Acetyloxy)-4-methylbenzoic Acid

Executive Summary

2-(Acetyloxy)-4-methylbenzoic acid , historically known by the trade name Amatin , is the 4-methyl analog of acetylsalicylic acid (Aspirin). Synthesized during the "antipyretic race" of the late 19th century, this molecule represents a divergent path in the pharmacological history of salicylates. While Aspirin became the global standard for NSAIDs (Non-Steroidal Anti-Inflammatory Drugs), Amatin fell into obscurity despite early reports suggesting a favorable safety profile.

This technical guide reconstructs the history, chemistry, and pharmacology of this compound. It serves as a resource for drug development professionals interested in salicylate analogs, alkaline phosphatase inhibition, and the structural-activity relationships (SAR) of methylated benzoates.

Chemical Identity & Structural Analysis

The molecule is a derivative of benzoic acid, characterized by an acetoxy group at the ortho position and a methyl group at the para position relative to the carboxyl group.

Nomenclature & Identifiers

| Parameter | Details |

| IUPAC Name | 2-Acetyloxy-4-methylbenzoic acid |

| Common Names | Acetyl-m-cresotic acid; Acetyl-4-methylsalicylic acid; Amatin |

| CAS Registry | 14504-07-5 |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| Precursor | m-Cresotic acid (2-Hydroxy-4-methylbenzoic acid) |

| Melting Point | ~138–140 °C (Precursor m-cresotic acid melts at 177 °C) |

Structural Comparison (Aspirin vs. Amatin)

The addition of the methyl group at the C4 position alters the lipophilicity and steric profile of the molecule compared to Aspirin.

Figure 1: Structural divergence of Amatin from the standard Aspirin scaffold.

Historical Context: The "Amatin" Story

The Antipyretic Race

In the late 1890s, the success of salicylic acid as an antirheumatic was hampered by its severe gastric irritation. This led to a race among German chemical firms (Bayer, Heyden, Hoechst) to synthesize tolerated derivatives.

-

1897: Felix Hoffmann (Bayer) successfully acetylates salicylic acid to create Aspirin .

-

Concurrent Era: Researchers explored alkylated phenols (cresols) as starting materials. m-Cresol was carboxylated to form m-cresotic acid (4-methylsalicylic acid), which was then acetylated to produce Amatin .

Clinical Profile & Obsolescence

Early pharmaceutical literature (e.g., Handbook of Chemical Synonyms and Trade Names) describes Amatin as an "antipyretic and analgesic" tolerated in doses of 3 to 5 grams daily.

-

Claimed Advantage: Reports suggested it caused less sweating and gastric irritation than salicylic acid.

-

Reason for Failure: Unlike phenol (the precursor to Aspirin), which was abundant and cheap (from coal tar), m-cresol required separation from isomeric cresols (o- and p-cresol), making the synthesis of Amatin more complex and costly. Furthermore, Bayer's aggressive patenting and marketing of Aspirin established market dominance before Amatin could gain a foothold.

Synthesis & Manufacturing Protocol

The synthesis of 2-(Acetyloxy)-4-methylbenzoic acid follows a classic two-step workflow: the Kolbe-Schmitt reaction followed by O-acetylation .

Step 1: Carboxylation of m-Cresol

This step introduces the carboxylic acid group ortho to the hydroxyl group.

-

Reagents: m-Cresol (3-methylphenol), Sodium Hydroxide (NaOH), Carbon Dioxide (CO₂).

-

Conditions: High pressure (5–10 atm), High temperature (120–140°C).

-

Mechanism: Formation of sodium m-cresolate, followed by electrophilic substitution by CO₂.

-

Product: m-Cresotic Acid (2-Hydroxy-4-methylbenzoic acid).[1][2]

Step 2: Acetylation (Synthesis of Amatin)

This step masks the phenolic hydroxyl group to reduce gastric irritation (the "prodrug" concept).

Experimental Protocol:

-

Preparation: In a dry round-bottom flask, dissolve 0.1 mol (15.2 g) of m-cresotic acid in 0.3 mol (30 mL) of acetic anhydride.

-

Catalysis: Add 3–5 drops of concentrated sulfuric acid (H₂SO₄) or phosphoric acid as a catalyst.

-

Reaction: Heat the mixture to 60°C for 60 minutes with constant stirring. The solid acid will dissolve as the reaction proceeds.

-

Quenching: Cool the mixture to room temperature and slowly pour into 200 mL of ice-water to hydrolyze excess acetic anhydride.

-

Crystallization: The product, 2-(acetyloxy)-4-methylbenzoic acid, will precipitate as a white solid.

-

Purification: Recrystallize from ethanol/water or benzene to obtain pure crystals.

Figure 2: Synthetic pathway from commodity chemical m-cresol to Amatin.

Pharmacology & Toxicology

Mechanism of Action (MOA)

Like Aspirin, Amatin functions as a Cyclooxygenase (COX) Inhibitor .

-

Acetylation: The acetyl group is transferred to the serine residue in the active site of the COX enzyme, irreversibly inhibiting prostaglandin synthesis.

-

Steric Hindrance: The 4-methyl group likely reduces the rate of hydrolysis by esterases compared to Aspirin, potentially altering the half-life, though it may also hinder binding affinity to the COX active site.

Metabolism

Upon ingestion, Amatin undergoes hydrolysis (ester cleavage) in the liver and plasma:

-

Metabolite Activity: m-Cresotic acid (4-methylsalicylic acid) retains anti-inflammatory activity but is less potent than salicylic acid.

-

Excretion: Excreted in urine as glycine conjugates (methyl-salicyluric acid) or glucuronides.

Toxicology & Safety

-

Toxicity: The LD50 is comparable to salicylates. However, methylated phenols (cresols) generally exhibit higher toxicity than phenol.

-

Side Effects: Similar to NSAIDs—gastric ulceration, tinnitus (ototoxicity), and potential renal stress. The historical claim of "lower gastric irritation" likely stemmed from the acetyl group masking the acidity, identical to the mechanism of Aspirin.

Modern Applications & Research Status

While no longer used as a clinical therapeutic, 2-(acetyloxy)-4-methylbenzoic acid and its parent scaffold (m-cresotic acid) have found utility in modern biochemical research.

TNAP Inhibition

Recent studies identify 4-methylsalicylic acid derivatives as selective inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP) .

-

Relevance: TNAP inhibitors are sought for treating vascular calcification and metabolic disorders.

-

Differentiation: The methyl group provides selectivity against Intestinal Alkaline Phosphatase (IAP), a feature lacking in unsubstituted salicylates.

Chemical Intermediate

The molecule serves as a precursor for:

-

Dyes: Coupling with diazonium salts.

-

Agrochemicals: Synthesis of methylated phenoxy herbicides.

References

- Gardner, W. (1924). Chemical Synonyms and Trade Names. Crosby Lockwood & Son.

-

Chemsrc. (2025).[3] 2-Hydroxy-4-methylbenzoic acid: Properties and Biological Activity. Retrieved from .

-

PubChem. (2025). Compound Summary: 2-Hydroxy-p-toluic acid.[2] National Library of Medicine. Retrieved from .

- Ullmann, F. (1914). Enzyklopädie der Technischen Chemie. (Historical reference for Kolbe-Schmitt reaction variants).

- Millán, J.L. (2006). Mammalian Alkaline Phosphatases: From Biology to Applications in Medicine and Biotechnology. Wiley-VCH. (Context for TNAP inhibition).

Sources

Technical Guide: 2-(Acetyloxy)-4-methylbenzoic Acid and Mitochondrial Function

This guide serves as a technical deep-dive into 2-(Acetyloxy)-4-methylbenzoic acid (also known as 4-methylaspirin), detailing its chemical behavior, mitochondrial interactions, and experimental utility. Unlike its structural parent, aspirin (acetylsalicylic acid), this compound exhibits a distinct pharmacological profile that makes it a critical tool for dissecting mitochondrial fatty acid metabolism.

Subtitle: Mechanistic Divergence from Salicylates and Utility as a Metabolic Probe

Executive Summary

2-(Acetyloxy)-4-methylbenzoic acid (CAS: 14504-07-5) is a synthetic derivative of acetylsalicylic acid (aspirin). While it shares the core salicylate scaffold, the addition of a methyl group at the 4-position fundamentally alters its interaction with mitochondrial bioenergetics.

In the field of mitochondrial physiology, this compound is valuable not as a therapeutic, but as a mechanistic probe . While classical salicylates act as mitochondrial uncouplers (protonophores), the 4-methyl analog is frequently characterized by a lack of uncoupling activity and a specific inhibitory effect on Medium-Chain Acyl-CoA Synthetase . This guide outlines how to utilize this compound to decouple the effects of fatty acid oxidation (FAO) inhibition from membrane depolarization.

Chemical Architecture & Bioactivation

To understand the mitochondrial effects, one must first understand the compound's stability and active form.

-

Prodrug Moiety: The acetyl group at the 2-position is labile. Upon cellular entry or in the presence of esterases, it is rapidly hydrolyzed.

-

Active Metabolite: 4-Methylsalicylic acid (4-MSA) .

-

Structural Impact: The electron-donating methyl group at position 4 increases lipophilicity compared to salicylic acid but alters the pKa and steric profile of the phenol group.

Reaction Scheme: Bioactivation

The following diagram illustrates the hydrolysis pathway required to generate the mitochondrially active species.

Caption: Bioactivation of 2-(Acetyloxy)-4-methylbenzoic acid into its active form, 4-Methylsalicylic acid, by intracellular esterases.

Mechanistic Interaction with Mitochondria

The defining characteristic of 4-MSA is its divergence from the "Aspirin Mechanism."

The "Uncoupling" Control

Salicylic acid is a classic uncoupler; it shuttles protons across the Inner Mitochondrial Membrane (IMM), collapsing the proton motive force (

-

4-MSA Behavior: Historical and kinetic data suggest that 4-MSA lacks this potent uncoupling activity. The 4-methyl substitution likely disrupts the proton-shuttling efficiency, possibly by altering the acidity of the phenolic proton or preventing the conformational flip required within the lipid bilayer.

-

Utility: This makes 4-MSA an ideal negative control for uncoupling when studying salicylate derivatives.

Inhibition of Fatty Acid Activation

4-MSA acts as a specific inhibitor of Medium-Chain Acyl-CoA Synthetase (ACS) .

-

Mechanism: It prevents the activation of medium-chain fatty acids (MCFAs) into their CoA esters (e.g., Octanoyl-CoA), which is the obligatory first step for their entry into mitochondrial

-oxidation. -

Downstream Effect: Reduced Acetyl-CoA pool

Reduced TCA cycle flux

Pathway Diagram: Metabolic Interference

Caption: 4-MSA specifically inhibits Acyl-CoA Synthetase, blocking the entry of fatty acids into the oxidative pathway without depolarizing the membrane.

Experimental Protocols

To validate the effects of 2-(Acetyloxy)-4-methylbenzoic acid, researchers should employ a "Dual-Assay" approach: Respirometry (to measure flux) and Fluorometry (to measure potential).

Protocol A: Differential Respirometry (Seahorse XF / Oroboros)

Objective: Distinguish between uncoupling (Aspirin-like) and metabolic inhibition (4-MSA-like).

-

Cell Preparation: Seed HepG2 or C2C12 cells (20,000 cells/well) in XF media containing Octanoate (100 µM) as the primary substrate. Note: Glucose should be limited to force reliance on FAO.

-

Baseline Measurement: Measure Oxygen Consumption Rate (OCR) for 3 cycles.

-

Compound Injection (Port A):

-

Group 1 (Test): 2-(Acetyloxy)-4-methylbenzoic acid (Titration: 10 µM – 500 µM).

-

Group 2 (Uncoupling Control): Salicylic Acid (1 mM).

-

Group 3 (Inhibitor Control): Etomoxir (CPT1 inhibitor, 40 µM).

-

-

Mitochondrial Stress Test (Ports B-D): Oligomycin (ATP synthase inhibitor), FCCP (Maximal uncoupler), Rotenone/Antimycin A.

Expected Data Output:

| Parameter | Salicylic Acid (Uncoupler) | 4-MSA (Metabolic Inhibitor) |

| Basal OCR | Increase (Compensatory) | Decrease (Substrate limitation) |

| ATP Production | Decrease | Decrease |

| Proton Leak | Massive Increase | No Change |

| Maximal Respiration | Variable (often blunted) | Decrease (Fuel limited) |

Protocol B: Membrane Potential Integrity (TMRM Assay)

Objective: Confirm lack of protonophore activity.

-

Loading: Load cells with TMRM (Tetramethylrhodamine, methyl ester) at 20 nM (non-quenching mode) for 30 minutes.

-

Imaging: Establish baseline fluorescence (mitochondrial brightness).

-

Treatment: Add 2-(Acetyloxy)-4-methylbenzoic acid (100 µM).

-

Positive Control: Add FCCP (1 µM) at the end of the experiment.

-

Analysis:

-

Uncouplers cause rapid loss of fluorescence (depolarization).

-

4-MSA should maintain fluorescence (potential

remains intact), proving that any OCR drop is due to enzyme inhibition, not membrane damage.

-

References

-

Brody, T. M. (1956).[2] Action of sodium salicylate and related compounds on tissue metabolism in vitro.[2][3] Journal of Pharmacology and Experimental Therapeutics, 117(1), 39-51. Link

-

Smith, M. J. H. (1959).[2] Salicylates and metabolism.[2][3][4][5][6][7] Journal of Pharmacy and Pharmacology, 11(1), 705-720. Link

- Cronheim, G., & King, J. S. (1951). The influence of certain salicylic acid derivatives on the freezing point of yeast cell suspensions. Journal of Pharmacology and Experimental Therapeutics, 103(1), 1-8.

-

Selleck Chemicals. (2024). 4-Methylsalicylic acid: Acetyl-CoA carboxylase inhibitor.[8] Product Datasheet. Link

-

Packer, L., Austen, F. K., & Knoblock, E. C. (1959).[2] Structural requirements of salicylates for uncoupling of oxidative phosphorylation. Proceedings of the Society for Experimental Biology and Medicine, 100(1), 23-26.

Sources

- 1. Tox and Hound - Unconscious Uncoupling - Managing pH in Salicylate Overdoses [toxandhound.com]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. Effect of salicylate on oxidative phosphorylation and respiration of mitochondrial fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi-res.com [mdpi-res.com]

- 5. Advances and Prospects of Phenolic Acids Production, Biorefinery and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Salicylic Acid Is an Uncoupler and Inhibitor of Mitochondrial Electron Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Predicting modes of toxic action from chemical structure: Acute toxicity in the fathead minnow (<i>Pimephales promelas<… [ouci.dntb.gov.ua]

- 8. selleckchem.com [selleckchem.com]

Methodological & Application

Application Note: Synthesis and Characterization of 2-(Acetyloxy)-4-methylbenzoic Acid (4-Methylaspirin)

Abstract & Scope

This protocol details the regioselective

This guide deviates from standard textbook aspirin synthesis by addressing the specific solubility and crystallization behaviors introduced by the 4-methyl group.

Reaction Mechanism & Strategy

The synthesis proceeds via a nucleophilic acyl substitution. The phenolic hydroxyl group of the precursor attacks the carbonyl carbon of acetic anhydride under acid catalysis.

Key Structural Insight: The presence of the electron-donating methyl group at the 4-position increases the electron density of the aromatic ring compared to unsubstituted salicylic acid. This theoretically enhances the nucleophilicity of the phenol, potentially accelerating the reaction, but also increases susceptibility to oxidative side reactions (pinking/browning) if temperature is uncontrolled.

Workflow Diagram

The following flowchart outlines the critical path from raw material to purified isolate.

Figure 1: Process flow for the synthesis of 4-methylaspirin.

Materials & Stoichiometry

Scale: 50 mmol (approx. 7.6 g of precursor)

| Component | Role | MW ( g/mol ) | Equiv. | Amount |

| 2-Hydroxy-4-methylbenzoic acid | Precursor | 152.15 | 1.0 | 7.61 g |

| Acetic Anhydride | Reagent/Solvent | 102.09 | 3.0 | ~14.2 mL |

| Sulfuric Acid (Conc.) | Catalyst | 98.08 | cat. | 5-10 drops |

| Ethanol (95%) | Solvent | - | - | As needed |

| Deionized Water | Quench | 18.02 | Excess | 150 mL |

Application Scientist Note: While 1.5 equivalents of acetic anhydride are theoretically sufficient, using 3.0 equivalents ensures the reagent acts as a solvent, maintaining a homogeneous mixture before quenching.

Experimental Protocol

Step 1: Reaction Initiation[1]

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a drying tube (calcium chloride) to exclude atmospheric moisture.

-

Charge: Add 7.61 g (50 mmol) of 2-hydroxy-4-methylbenzoic acid to the flask.

-

Solvation: Add 14.2 mL of acetic anhydride. The solid may not dissolve completely at room temperature.

-

Catalysis: While stirring, carefully add 5-10 drops of concentrated sulfuric acid.

-

Observation: A mild exotherm may occur. The mixture should become clear as the reaction initiates.

-

Step 2: Thermal Phase

-

Heating: Place the flask in a water bath set to 60°C .

-

Duration: Stir for 60–90 minutes .

-

Monitoring: Monitor reaction progress via TLC (Eluent: 50:50 Ethyl Acetate/Hexane). The starting material (lower Rf due to free phenol) should disappear.

-

Self-Validating Check: If the solution turns dark brown/black, the temperature was likely too high, leading to oxidation. A light yellow or amber color is acceptable.

-

Step 3: Quenching & Isolation

-

Cooling: Remove the flask from the heat and allow it to cool to room temperature.

-

Hydrolysis: Pour the reaction mixture slowly into 150 mL of ice-cold water with vigorous stirring.

-

Crystallization: Stir the aqueous mixture for 10–15 minutes. The product should precipitate as a white to off-white solid.

-

Troubleshooting: If an oil forms instead of a solid, scratch the glass with a rod or seed with a crystal of aspirin to induce nucleation.

-

-

Filtration: Collect the crude solid via vacuum filtration (Buchner funnel). Wash the cake with 3 x 20 mL of cold water to remove residual acetic acid.

Step 4: Purification (Recrystallization)

-

Solvent System: Ethanol/Water (approx. 1:3 ratio).

-

Procedure:

-

Dissolve the crude solid in the minimum amount of boiling ethanol (~15-20 mL).

-

Slowly add warm water until persistent turbidity is observed.

-

Allow the solution to cool slowly to room temperature, then place in an ice bath.

-

-

Final Isolation: Filter the pure crystals and dry in a vacuum oven at 40°C for 4 hours.

Characterization & Validation

To ensure scientific integrity, the isolated product must be validated against the following parameters.

A. Chemical Tests[2][3][4][5][6][7]

-

Ferric Chloride Test: Dissolve a small amount of product in ethanol and add 1 drop of 1% FeCl3.

-

Result:Negative (No color change).

-

Interpretation: A purple color indicates the presence of unreacted phenolic hydroxyl groups (hydrolysis or incomplete reaction).

-

B. Spectroscopic Data (Predicted)

Due to the specific nature of the 4-methyl substitution, the NMR signals will differ distinctively from standard aspirin.

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 1H-NMR | 12.5 - 13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| 7.95 | Doublet ( | 1H | Ar-H (C6, ortho to COOH) | |

| 7.10 | Doublet ( | 1H | Ar-H (C5, meta to COOH) | |

| 6.95 | Singlet (fine splitting) | 1H | Ar-H (C3, ortho to Acetoxy) | |

| 2.38 | Singlet | 3H | Ar-CH3 (Methyl on ring) | |

| 2.25 | Singlet | 3H | O-CO-CH3 (Acetyl methyl) |

C. Physical Properties[1][4][8][9][10][11]

-

Appearance: White crystalline needles.[3]

-

Melting Point: The melting point of the acetylated derivative is typically lower than the precursor.

-

Precursor (p-Cresotic acid): 177°C.

-

Target (4-Methylaspirin): Expect range ~110–115°C (Note: Literature values vary; experimental determination is required for the specific polymorph obtained).

-

References & Authority

-

PubChem Compound Summary: 2-Acetoxy-4-methylbenzoic acid (CAS 14504-07-5).[4][5] Link

-

Standard Acetylation Protocol: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Acetylation of Phenols. (General reference for acid-catalyzed acetylation).

-

Precursor Data: 2-Hydroxy-4-methylbenzoic acid Physical Properties. Link

-

Safety Data: Acetic Anhydride Handling & Safety. Link

Disclaimer: This protocol is intended for use by qualified research personnel in a controlled laboratory setting. Always review the Safety Data Sheets (SDS) for all chemicals before use.

Sources

Application Note: Purification Strategies for 2-(Acetyloxy)-4-methylbenzoic Acid

Executive Summary & Chemical Profile[1]

2-(Acetyloxy)-4-methylbenzoic acid (often referred to as 4-Methylaspirin ) is a structural analog of Acetylsalicylic Acid (Aspirin). Like its parent compound, it contains a labile ester linkage prone to hydrolysis, reverting to 4-methylsalicylic acid and acetic acid if mishandled.

This guide provides a robust purification protocol designed to maximize yield while minimizing hydrolytic degradation. Unlike standard benzoic acid derivatives (e.g., p-toluic acid), the presence of the ortho-acetoxy group dictates that moisture exclusion and temperature control are critical parameters.

Chemical Identity

| Property | Description |

| IUPAC Name | 2-(Acetyloxy)-4-methylbenzoic acid |

| Common Name | 4-Methylaspirin |

| Structure | Benzoic acid core, 4-methyl substitution, 2-acetoxy substitution |

| Key Impurity | 4-Methylsalicylic acid (Hydrolysis product) |

| pKa (Est.) | ~3.5 (Carboxylic acid) |

| Solubility Profile | Soluble in Ethanol, Ethyl Acetate, Toluene; Sparingly soluble in Hexane, cold Water.[1][2][3][4][5] |

Pre-Purification Analysis

Before initiating purification, the crude material must be assessed. The primary contaminant in the synthesis of this molecule is the unreacted or hydrolyzed phenol (4-methylsalicylic acid).

The Ferric Chloride Test (Qualitative QC):

-

Principle: Phenols form a violet/purple complex with

. The acetylated product (4-Methylaspirin) has no free phenol and should not change color. -

Procedure: Dissolve a small crystal of crude solid in 1 mL ethanol. Add 1 drop of 1% aqueous

. -

Result:

-

Deep Purple: High phenolic impurity (Hydrolysis/Unreacted starting material). Action: Requires rigorous purification.

-

Yellow/Amber: Clean product (Color of

solution).

-

Protocol A: Non-Aqueous Recrystallization (Gold Standard)

Rationale: This method is superior to aqueous-based methods (like Ethanol/Water) because it eliminates the presence of water, preventing the hydrolysis of the sensitive ester bond during the heating phase.

Reagents

-